
3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H13BrN2O and its molecular weight is 281.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole and similar oxadiazole derivatives have been synthesized and characterized, contributing to the understanding of their structural and molecular properties. For instance, Maftei et al. (2013) synthesized natural product analogs bearing the oxadiazole ring, including 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione, which were evaluated for antitumor activity (Maftei et al., 2013).
Biological Evaluation
- The biological activities of oxadiazole derivatives have been assessed in various studies. For example, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activities, demonstrating moderate antimicrobial properties (Sanjeevarayappa et al., 2015).
Electron Transport Materials
- Oxadiazole derivatives, including those similar to this compound, have been studied for their potential as electron transport materials. Liu et al. (2007) reported on new oxadiazole derivatives, highlighting their suitability as electron-transporting or hole-blocking materials for organic optoelectronic devices (Liu et al., 2007).
Fluorescence Resonance Energy Transfer
- Oxadiazole derivatives have been applied in fluorescence resonance energy transfer (FRET) studies. Pujar et al. (2017) synthesized a novel molecule based on Donor-π-Acceptor strategy incorporating oxadiazole and investigated its use in FRET with ZnSe/ZnS quantum dots, demonstrating strong dipole-dipole interaction and high FRET efficiency (Pujar et al., 2017).
Antioxidant Properties
- The antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety have been studied, revealing significant antioxidant activity in certain compounds. This research, such as that by Shakira et al. (2022), emphasizes the potential of oxadiazole derivatives in antioxidant applications (Shakira et al., 2022).
Antimicrobial Activities
- Some oxadiazole derivatives have been synthesized and tested for their antimicrobial activities. For example, Kaneria et al. (2016) explored the antimicrobial potential of 4-(alkyl/aryl)- 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol, providing insights into the antimicrobial properties of these compounds (Kaneria et al., 2016).
Properties
IUPAC Name |
3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-10(15-16-11)8-4-6-9(13)7-5-8/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVWMOMVFJMHJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429261 |
Source


|
| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676131-65-0 |
Source


|
| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)

![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)
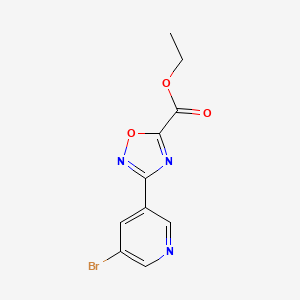
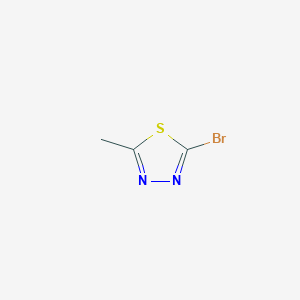

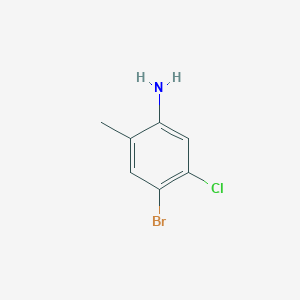

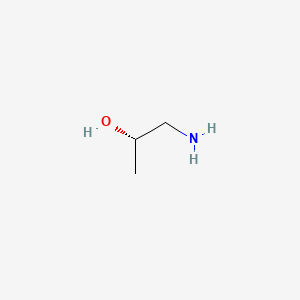
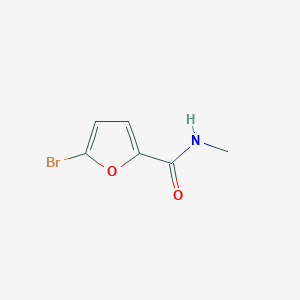
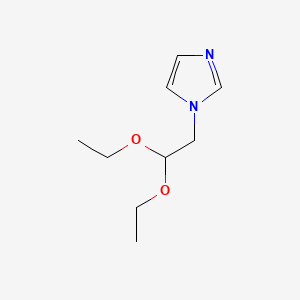
![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)


